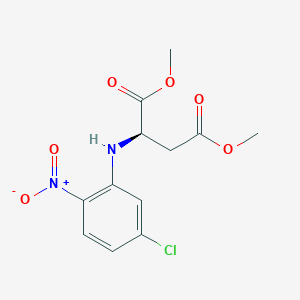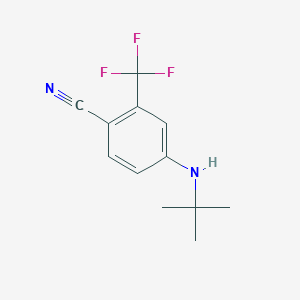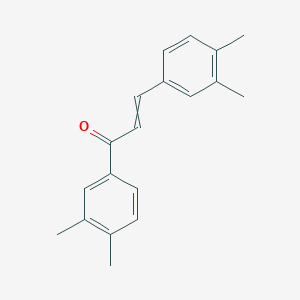![molecular formula C13H21N3O2 B12535034 N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide CAS No. 652139-70-3](/img/structure/B12535034.png)
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an aminophenyl group, a dimethylaminoethyl group, and a methoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminophenyl Intermediate: The synthesis begins with the preparation of the 4-aminophenyl intermediate. This can be achieved through nitration of aniline, followed by reduction of the nitro group to an amino group.
Introduction of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group. This can be accomplished through a nucleophilic substitution reaction, where the aminophenyl intermediate reacts with a suitable alkylating agent, such as 2-chloro-N,N-dimethylethylamine.
Formation of the Methoxyacetamide Group: The final step involves the introduction of the methoxyacetamide group. This can be achieved through an acylation reaction, where the intermediate from the previous step reacts with methoxyacetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It is also used in the development of fluorescent probes for imaging studies.
Medicine: The compound has potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It is also being investigated for its potential use in cancer treatment.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-acetamide: This compound lacks the methoxy group, which may affect its chemical properties and biological activity.
N-(4-Aminophenyl)-N-[2-(ethylamino)ethyl]-2-methoxyacetamide: This compound has an ethylamino group instead of a dimethylamino group, which may influence its reactivity and interactions with molecular targets.
Properties
CAS No. |
652139-70-3 |
|---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H21N3O2/c1-15(2)8-9-16(13(17)10-18-3)12-6-4-11(14)5-7-12/h4-7H,8-10,14H2,1-3H3 |
InChI Key |
DBKRBMZKBZYJRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=CC=C(C=C1)N)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)


![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)

